2-Butyl-5-nitrobenzofuran
Overview
Description
2-Butyl-5-nitrobenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Key Intermediates in Drug Preparation
2-Butyl-5-nitrobenzofuran is a significant compound in synthesizing intermediates for various drugs. For instance, it is used in synthesizing a key intermediate for dronedarone hydrochloride, an antiarrhythmic drug. This synthesis involves transforming commercially available 4-nitrophenol into this compound, which is then used in further chemical reactions to create the desired drug compound (P. Raja Gopal et al., 2012).
Role in Organic Compound Synthesis
This compound plays a crucial role in the synthesis of various organic compounds. It is studied in polar thermal Diels–Alder reactions with different dienes, demonstrating its utility in creating families of organic compounds with heteroatom rings. This process is aided by its strong electron-acceptor group, the nitro group, which enhances its dienophilic character and is easily extruded under thermal conditions (Claudia D. Della Rosa et al., 2011).
Antimicrobial and Antioxidant Properties
Research on derivatives of this compound, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, reveals their potential in antimicrobial and antioxidant applications. These compounds exhibit varying levels of antibacterial activity, and some demonstrate significant free radical scavenging activity, which is indicative of their antioxidant properties. Docking studies further support these biological properties (S. Rashmi et al., 2014).
Potential in Treating Hyperglycemia
5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, a class of compounds derived from this compound, have shown promising results in inhibiting α-glucosidase. This inhibition is crucial for the treatment of hyperglycemia, and these compounds demonstrate significant activity in this regard. The study provides a foundation for further research in the treatment of hyperglycemia using these compounds (M. Taha et al., 2016).
Safety and Hazards
When handling 2-Butyl-5-nitrobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
2-Butyl-5-nitrobenzofuran is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . Dronedarone is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .
Result of Action
Its synthesis contributes to the formation of dronedarone, an anti-arrhythmic drug .
Action Environment
The action environment of this compound is primarily in the chemical reactions involved in the synthesis of dronedarone. The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of other reactants .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have strong biological activities, including anti-tumor effects . For instance, certain benzofuran compounds have been found to inhibit the proliferation of human lung cancer cell lines .
Molecular Mechanism
Benzofuran compounds are known to inhibit a number of microbial enzyme systems, including those involved in carbohydrate metabolism . They also block the initiation of translation .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Metabolic Pathways
Benzofuran compounds are known to inhibit a number of microbial enzyme systems .
Properties
IUPAC Name |
2-butyl-5-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAJABPTUOLUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431576 | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133238-87-6 | |
Record name | 2-Butyl-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133238-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BUTYL-5-NITROBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?
A: Several synthetic approaches exist for this compound. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to this compound through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes this compound hydrochloride as a starting material. []
Q2: How is this compound utilized in Dronedarone synthesis?
A: this compound serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of this compound with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []
Q3: Are there any alternative approaches to synthesizing Dronedarone that involve this compound derivatives?
A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using this compound derivatives.
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